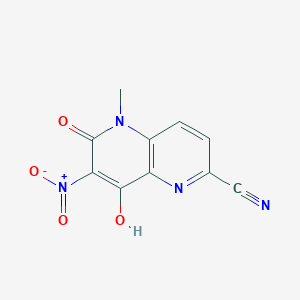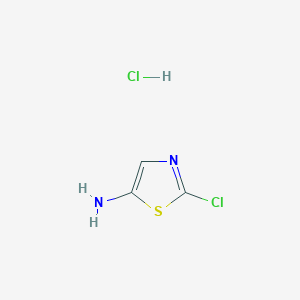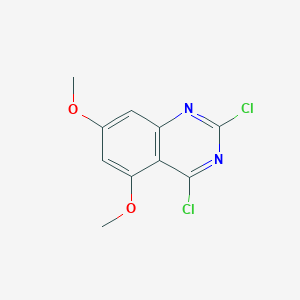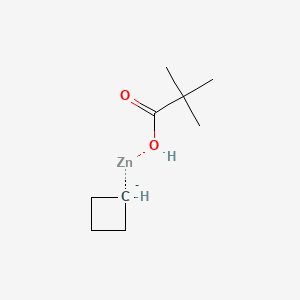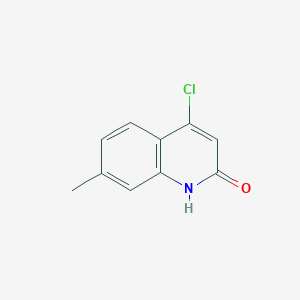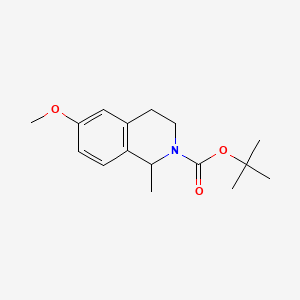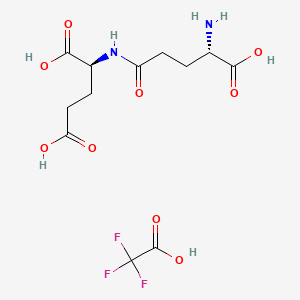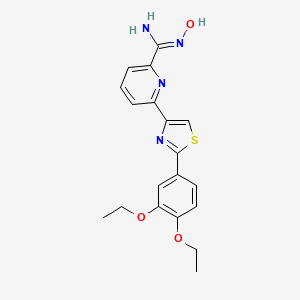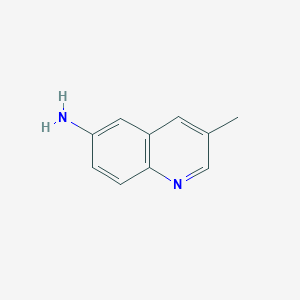
3-Methylquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-6-amine can be achieved through various methods. One common approach involves the Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid . Another method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic or basic conditions to form the quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 3-Methylquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
- Quinoline N-oxides (oxidation).
- Tetrahydroquinoline derivatives (reduction).
- Substituted quinoline derivatives (substitution).
科学研究应用
3-Methylquinolin-6-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with receptor tyrosine kinases, influencing cell signaling pathways involved in cancer progression .
相似化合物的比较
- Quinoline
- 6-Methylquinoline
- 3-Aminoquinoline
- 2-Methylquinoline
Comparison: 3-Methylquinolin-6-amine is unique due to the presence of both a methyl group at the 3-position and an amine group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other quinoline derivatives. For example, 3-Aminoquinoline lacks the methyl group, which can influence its reactivity and biological activity .
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
3-methylquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,11H2,1H3 |
InChI 键 |
KDMDHVNMEBWCJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


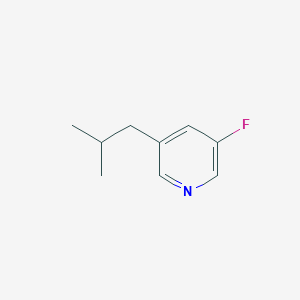
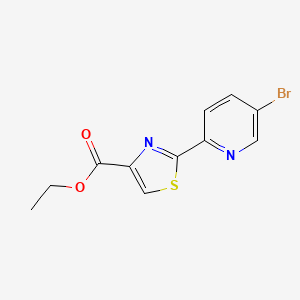
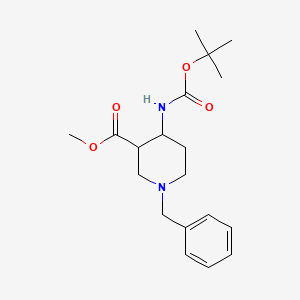
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
